2-(Furan-2-yl)-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-(Furan-2-yl)-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperazine moiety, a nitrophenyl group, and a thiazolo[3,2-b][1,2,4]triazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions in the presence of a base such as potassium carbonate.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction between a furan boronic acid and a halogenated precursor of the thiazolo[3,2-b][1,2,4]triazole.
Attachment of the Piperazine Moiety: The piperazine derivative is typically introduced through nucleophilic substitution reactions, where the piperazine reacts with an appropriate electrophilic intermediate.
Incorporation of the Nitrophenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the nitrophenyl group is attached to the thiazolo[3,2-b][1,2,4]triazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxyethyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, or sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Products may include furan-2-carboxylic acid derivatives.
Reduction: The major product would be the corresponding amino derivative.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 2-(Furan-2-yl)-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although further research is needed to confirm these properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s various functional groups allow it to form multiple types of interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-5-(piperazin-1-yl)methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 2-(Furan-2-yl)-5-((4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 2-(Furan-2-yl)-5-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Uniqueness
The uniqueness of 2-(Furan-2-yl)-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrophenyl group and a hydroxyethyl piperazine moiety, along with the thiazolo[3,2-b][1,2,4]triazole core, makes it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(furan-2-yl)-5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O5S/c28-12-11-24-7-9-25(10-8-24)17(14-3-5-15(6-4-14)27(30)31)18-20(29)26-21(33-18)22-19(23-26)16-2-1-13-32-16/h1-6,13,17,28-29H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNDYMMMXJRRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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